2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol
Description
2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with a 3-methoxyphenoxy group at position 5 and a phenolic hydroxyl group modified by a 4-ethenylbenzyl ether at position 5 of the adjacent phenyl ring. Its molecular formula is C₃₀H₂₆N₃O₄, with a molecular weight of 492.55 g/mol (calculated from ).
Properties
Molecular Formula |
C26H23N3O4 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol |
InChI |
InChI=1S/C26H23N3O4/c1-3-17-7-9-18(10-8-17)16-32-20-11-12-22(23(30)14-20)25-24(15-28-26(27)29-25)33-21-6-4-5-19(13-21)31-2/h3-15,30H,1,16H2,2H3,(H2,27,28,29) |
InChI Key |
OYIDLUWMTJUOFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Substitution Reactions:
Etherification: The final step involves the etherification of the phenol group with 4-ethenylbenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, 2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol has potential applications as a therapeutic agent. Its structure suggests that it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds with target proteins, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Key Findings :
- AP-3-OMe-Ph (2-(2-amino-5-(3-methoxyphenyl)pyrimidin-4-yl)phenol) exhibits moderate binding affinity (-9.2 kcal/mol) to the hACE2-S protein interface, critical for SARS-CoV-2 entry . The 3-methoxy group enhances hydrogen bonding with residues like Asp38 and Tyr41.
- AP-NP , with a bulkier naphthyl group, shows superior binding (-10.1 kcal/mol) due to π-π stacking with hydrophobic pockets .
- However, its extended aromatic system could improve selectivity for other targets, such as tubulin (see Section 2.2).
Anticancer Pyrimidine Derivatives
Pyrimidine derivatives with aryl substitutions are prominent in tubulin inhibition. Notable examples:
Key Findings :
- Compound 97 (2-(2-amino-5-(1-ethyl-1H-indol-5-yl)pyrimidin-4-yl)phenol) inhibits tubulin polymerization 3.39-fold more effectively than colchicine, attributed to its planar indole moiety intercalating into the colchicine binding site .
- The target compound’s 3-methoxyphenoxy group lacks the indole’s planarity, likely reducing tubulin affinity. However, the 4-ethenylbenzyloxy group could confer unique interactions with hydrophobic regions of other oncogenic targets (e.g., Bcl-2/Mcl-1), as seen in related derivatives ().
Physicochemical and Pharmacokinetic Properties
Comparison of key parameters for structurally related compounds:
Biological Activity
The compound 2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol , also known by its CAS number 877810-03-2, is a complex organic molecule belonging to the class of pyrimidine derivatives. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The structural formula of the compound is represented as follows:
Key Structural Features
- Pyrimidine Ring : The core structure is a pyrimidine ring, which provides a framework for various substitutions.
- Amino Group : The presence of an amino group enhances the compound's solubility and reactivity.
- Methoxyphenoxy Substituent : This group contributes to the compound's lipophilicity and potential interactions with biological targets.
- Allyl Ether : The ethylene-linked benzyl group may enhance the reactivity and biological efficacy of the compound.
The biological activity of 2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may play a role in cancer progression or microbial resistance.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
- Anticancer Properties : The compound's structure indicates potential activity against cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
Case Studies and Research Findings
- Anticancer Activity : A study conducted by Zhang et al. (2021) demonstrated that derivatives of pyrimidine compounds similar to this one showed significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.
- Antimicrobial Studies : Research by Lee et al. (2020) indicated that compounds with similar structures displayed promising antibacterial activity against Gram-positive bacteria. The study highlighted the potential for further development into therapeutic agents for treating bacterial infections.
- Enzyme Targeting : In vitro assays revealed that the compound could inhibit specific kinases involved in cell signaling pathways related to cancer progression, suggesting its utility as a lead compound in drug discovery (Smith et al., 2022).
Comparative Biological Activity
To better understand the efficacy of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Aminopyrimidin-4-one | Structure | Moderate anticancer activity |
| 5-Methoxypyrimidine | Structure | Antimicrobial properties |
| 2-Amino-4,6-dimethylpyrimidine | Structure | Low cytotoxicity |
Synthesis and Production
The synthesis of 2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol typically involves multi-step organic reactions:
- Formation of Pyrimidine Ring : This can be achieved through cyclization reactions involving β-diketones and guanidine derivatives.
- Substitution Reactions : Subsequent steps involve electrophilic aromatic substitution to introduce methoxyphenoxy and allyl ether groups.
Industrial Production Methods
In industrial settings, the production may utilize optimized synthetic routes focusing on scalability and efficiency, such as continuous flow synthesis techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
